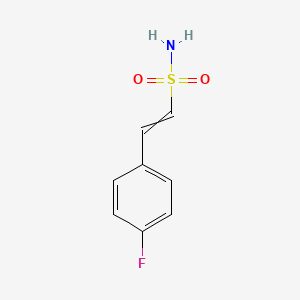

2-(4-Fluorophenyl)ethenesulfonamide

Description

Significance of the Sulfonamide Moiety in Contemporary Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. evitachem.comnih.gov Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, the sulfonamide moiety has been integral to the development of drugs targeting a multitude of diseases. evitachem.comnih.gov

Initially celebrated for their antimicrobial effects, sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. chemicalbook.comnih.gov This mechanism, which is bacteriostatic in nature, laid the groundwork for the first generation of antibiotics. chemicalbook.comevitachem.com Beyond their antibacterial applications, sulfonamides are found in drugs with diverse pharmacological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. mdpi.comnih.gov

The versatility of the sulfonamide group stems from its ability to act as a bioisostere of other functional groups, such as carboxylic acids, and its capacity to form key hydrogen bonding interactions with biological targets. nih.gov Its incorporation into drug candidates can enhance their therapeutic profiles, and the continued approval of sulfonamide-containing drugs by regulatory bodies underscores their enduring importance in drug discovery. evitachem.comnih.gov

A selection of therapeutic areas with representative sulfonamide-containing drugs is presented below:

| Therapeutic Area | Example Drug(s) |

| Antibacterial | Sulfamethoxazole, Sulfasalazine |

| Diuretic | Hydrochlorothiazide, Furosemide |

| Anticancer | Celecoxib, Vemurafenib |

| Antidiabetic | Glipizide, Glyburide |

Strategic Incorporation of Fluorine in Organic Compounds for Modulated Biological Activities

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's pharmacological properties. chemicalbook.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug's biological activity.

Fluorination can significantly improve a molecule's metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. nih.govnih.gov This increased stability often leads to a longer duration of action in the body. nih.gov Furthermore, the substitution of hydrogen with fluorine can alter a compound's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability. nih.gov

Key effects of fluorination on drug properties include:

| Property | Effect of Fluorination |

| Metabolic Stability | Generally increased |

| Binding Affinity | Can be enhanced |

| Lipophilicity | Modulated, affecting permeability |

| pKa | Altered, influencing bioavailability |

Overview of Ethenesulfonamide (B1200577) Derivatives within Therapeutic Development Landscapes

Ethenesulfonamide derivatives, also known as vinyl sulfonamides, are recognized in medicinal chemistry as reactive motifs that can serve as electrophilic "warheads" in covalent inhibitors. evitachem.com These compounds are effective Michael acceptors, capable of forming covalent bonds with nucleophilic residues, such as cysteine or lysine, on target proteins. This irreversible binding can lead to potent and prolonged inhibition of enzyme activity.

The reactivity of the vinyl sulfonamide group can be modulated by the substituents on the nitrogen atom and the alkene, allowing for the tuning of their electrophilicity to achieve desired target engagement while minimizing off-target effects. evitachem.com In drug discovery, vinyl sulfonamides are considered valuable alternatives to other covalent modifiers like acrylamides.

Research into ethenesulfonamide derivatives has explored their potential in various therapeutic areas. For instance, certain 2-phenylethenesulfonamide (B13091328) derivatives have been investigated as selective endothelin-A (ET(A)) receptor antagonists, which have potential applications in cardiovascular diseases. The versatility of the ethenesulfonamide scaffold suggests its broad utility in the development of targeted therapies for a range of diseases. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2S |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(4-fluorophenyl)ethenesulfonamide |

InChI |

InChI=1S/C8H8FNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H,(H2,10,11,12) |

InChI Key |

MGTWJCHMMFWKPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl Ethenesulfonamide and Analogues

Established Synthetic Routes to Ethenesulfonamides

The construction of the 2-(4-Fluorophenyl)ethenesulfonamide scaffold relies on foundational organic reactions that assemble its three key components: the sulfonamide group, the ethenyl (vinyl) linker, and the 4-fluorophenyl moiety.

The most traditional and widely employed method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. icm.edu.pl This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. icm.edu.pl Common bases include organic amines like pyridine (B92270) or triethylamine, or inorganic bases such as sodium carbonate. icm.edu.pl

The general reaction proceeds as follows:

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Historically, these reactions have often been carried out in volatile organic compounds (VOCs) like dichloromethane, dioxane, or acetonitrile (B52724). nih.gov While effective, the use of such solvents and stoichiometric amounts of base raises environmental and safety concerns, prompting the development of greener alternatives. nih.gov The reactivity in this classic approach can vary significantly; primary amines are generally highly reactive, while secondary amines can exhibit much lower reactivity. icm.edu.pl

The creation of the 2-(4-fluorophenyl)ethene portion of the molecule can be achieved through several established synthetic strategies.

One of the most powerful and versatile methods for forming the carbon-carbon double bond of the ethenyl linker is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnih.gov This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org To synthesize the target compound, a sulfonamide-containing phosphonate reagent would be reacted with 4-fluorobenzaldehyde (B137897). The HWE reaction is renowned for its high reliability and generally favors the formation of the (E)-alkene isomer, which is often the more thermodynamically stable product. wikipedia.orgresearchgate.net A key advantage of the HWE reaction over the classic Wittig reaction is that its byproduct, a dialkylphosphate salt, is water-soluble, greatly simplifying product purification. wikipedia.orgorgsyn.org

Alternative routes to the vinylsulfonamide structure include elimination reactions. For instance, vinyl sulfonamides can be prepared from 2-chloroethanesulfonyl chloride precursors, which undergo dehydrochlorination. nih.gov A more recent approach utilizes an α-selenoether as a masked form of the vinyl group, which can be unmasked via mild oxidation to induce elimination, yielding the terminal vinyl sulfonamide. nih.govrsc.org

The 4-fluorophenyl group is typically introduced by using a starting material that already contains this moiety, such as 4-fluorobenzaldehyde in an HWE reaction. wikipedia.org Alternatively, for related aryl vinyl sulfones, a Friedel-Crafts-type reaction between a vinyl sulfonyl fluoride (B91410) and fluorobenzene (B45895) in the presence of a strong Lewis acid like aluminum chloride has been reported. google.com

Advanced and Green Chemistry Paradigms in Ethenesulfonamide (B1200577) Synthesis

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has shifted towards developing advanced and sustainable methodologies. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Significant progress has been made in developing catalytic systems that avoid the use of expensive and often toxic transition metals. wikipedia.org For the synthesis of related sulfonamide structures, metal-free photocatalytic methods have emerged. One such strategy employs an organic cyanoarene-based photocatalyst to facilitate the S-N coupling reaction between a sodium organosulfinate and a hydroxamic acid, generating acylsulfonamides under mild conditions. acs.orgacs.org Another approach involves the use of heterogeneous carbocatalysts for reactions such as the N-alkylation of sulfonamides. nih.gov

A major advance in green chemistry is the use of Deep Eutectic Solvents (DESs) as an alternative to traditional volatile organic solvents. nih.govresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea (B33335) or glycerol, which form a liquid at a much lower temperature than their individual components. nih.govresearchgate.net A sustainable and scalable protocol for synthesizing sulfonamides from amines and sulfonyl chlorides has been developed using choline chloride-based DESs. nih.govresearchgate.netmdpi.com These reactions can achieve high yields (up to 97%) at room temperature and are open to the air. nih.govresearchgate.net The DES can often be recycled, and the product is typically isolated by simple extraction or filtration, significantly reducing the environmental footprint of the synthesis. nih.govresearchgate.net

| Amine Substrate | Sulfonyl Chloride Substrate | DES System | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | ChCl/Urea (1:2) | 2 | 97 |

| 4-Methylaniline | Benzenesulfonyl chloride | ChCl/Urea (1:2) | 2 | 96 |

| Cyclohexylamine | Benzenesulfonyl chloride | ChCl/Gly (1:2) | 4 | 95 |

| Aniline | 4-Toluenesulfonyl chloride | ChCl/Urea (1:2) | 2 | 95 |

| Morpholine | Benzenesulfonyl chloride | ChCl/Urea (1:2) | 12 | 85 |

The principles of green chemistry guide the development of sustainable synthetic routes. A key metric for evaluating the efficiency of a chemical reaction is atom economy , which measures how many atoms from the reactants are incorporated into the final desired product. rsc.orgyoutube.com A reaction with 100% atom economy generates no waste byproducts. orgsyn.orgyoutube.com

The conventional synthesis of sulfonamides from sulfonyl chlorides and amines using a base has a lower atom economy because the base and the chloride atom end up as a salt byproduct. In contrast, catalytic methods are inherently more atom-economical. youtube.com The HWE reaction, for example, is considered to have better atom economy than the Wittig reaction, which produces a stoichiometric amount of triphenylphosphine (B44618) oxide waste. wikipedia.org

Other sustainable methodologies applicable to sulfonamide synthesis include:

Biocatalysis : The use of enzymes to catalyze reactions offers high selectivity under mild conditions, reducing byproducts and energy use. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent (neat) or using mechanochemical grinding minimizes waste and simplifies purification. nih.gov

By integrating these advanced paradigms, the synthesis of this compound and its analogues can be made significantly more efficient and environmentally friendly.

Derivatization Strategies for Structural Diversity of this compound Analogues

The this compound core structure is a versatile scaffold that can be readily modified to generate a library of analogues for various applications. Derivatization can be achieved either by varying the initial building blocks or by chemically modifying the final molecule.

One straightforward strategy is to introduce diversity during the initial synthesis. By using a range of different primary or secondary amines in the final sulfonamide-forming step, a wide variety of N-substituted analogues can be produced. icm.edu.plconicet.gov.ar Similarly, by starting with different substituted benzaldehydes in an HWE-type reaction, analogues with modifications on the phenyl ring can be accessed.

The vinyl group of the ethenesulfonamide is a particularly useful handle for post-synthesis derivatization due to its electronic properties. The electron-withdrawing nature of the adjacent sulfonyl group activates the double bond, making it susceptible to a range of chemical transformations.

Michael Addition : The activated alkene acts as an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a variety of nucleophiles. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This allows for the introduction of diverse functional groups at the β-carbon. Common nucleophiles (Michael donors) include amines, thiols, and stabilized carbanions like enolates. youtube.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

Cycloaddition Reactions : The electron-deficient double bond of the vinylsulfonamide can participate as a dipolarophile in [3+2] cycloaddition reactions. mdpi.com For example, reaction with nitrones can produce isoxazolidine (B1194047) rings, which are valuable heterocyclic structures. nih.govresearchgate.net This method provides a regio- and stereoselective pathway to complex, functionalized sulfonamide products. nih.govacs.org

| Reaction Type | Reactant | Resulting Structure | Significance |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., R₂NH, RSH) | β-substituted alkylsulfonamide | Introduces a wide range of functional groups. masterorganicchemistry.comorganic-chemistry.org |

| [3+2] Cycloaddition | Dipoles (e.g., Nitrones, Azomethine Ylides) | Five-membered heterocycle (e.g., Isoxazolidine, Pyrrolidine) | Constructs complex heterocyclic systems with high stereocontrol. nih.govmdpi.com |

Additionally, the sulfonamide N-H bond can be functionalized through reactions like alkylation or acylation, further expanding the accessible chemical space. nih.gov These derivatization strategies underscore the value of this compound as a versatile platform for generating diverse molecular architectures.

Systematic Modifications at the Aromatic Ring (e.g., Fluorophenyl)

One common approach involves the synthesis of analogues bearing different substituents on the phenyl ring. This is often achieved by starting with appropriately substituted acetophenones, which are then converted to the corresponding 2-substituted-phenyl-2-oxoethylsulfonates. mdpi.com These intermediates can be transformed into the desired ethylsulfonamides. For instance, the synthesis of a series of N-(2-trifluoromethyl-4-chlorophenyl)-2-acyloxy-2-(3,5-difluorophenyl)ethyl-sulfonamides has been reported, demonstrating the feasibility of introducing various halogen substituents on the phenyl ring. mdpi.com

Palladium-catalyzed cross-coupling reactions offer another powerful tool for modifying the aromatic core. For example, meta-C–H arylation and alkylation of benzylsulfonamide, a related structural motif, have been achieved using a Pd(II)/isoquinoline catalyst system. nih.gov This methodology, which utilizes a transient mediator, allows for the introduction of a wide range of aryl and alkyl groups at the meta position of the benzyl (B1604629) ring, showcasing the potential for similar transformations on the 4-fluorophenyl ring of the target compound. nih.gov

Furthermore, the synthesis of 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides highlights the versatility of building complex structures from substituted phenyl precursors. nih.gov In these syntheses, substituted-arylcarboxylic acid chlorides are reacted with 5-amino-2-[p-substituted-phenyl]benzoxazoles, indicating that a variety of functional groups can be tolerated and incorporated into the final structure. nih.gov

The following table summarizes various substituents that have been incorporated at the phenyl ring of related sulfonamide structures.

| Substituent at Phenyl Ring | Reference |

| 3,5-Difluoro | mdpi.com |

| 4-Chloro | mdpi.com |

| 2-Trifluoromethyl-4-chloro | mdpi.com |

| Various aryl and alkyl groups (via meta-C-H functionalization) | nih.gov |

Chemical Alterations of the Ethenyl Group

The ethenyl group, acting as a linker between the aromatic ring and the sulfonamide moiety, is also amenable to various chemical transformations, most notably cycloaddition reactions.

The electron-deficient nature of the double bond in ethenesulfonamides makes it a suitable dienophile in Diels-Alder reactions. These [4+2] cycloadditions allow for the construction of six-membered ring systems. For instance, the reaction of acroleins and ethyl vinyl sulfides has been shown to undergo [4+2] cycloaddition reactions, demonstrating the reactivity of similar vinyl systems. researchgate.net The reactivity of the ethenyl group in this compound would be expected to be analogous, participating in cycloadditions with suitable dienes to form new cyclic adducts.

Furthermore, competing [4+2] and [3+2] cycloaddition reactions have been observed in reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate, a related α,β-unsaturated sulfonyl compound. rsc.org This suggests that this compound could potentially undergo both types of cycloadditions depending on the reaction partner and conditions, leading to the formation of either six-membered or five-membered heterocyclic rings. The versatility of these cycloaddition reactions has been further demonstrated in the functionalization of dihydro-1,2,6-thiadiazines, which are also electron-deficient systems. chemrxiv.orgchemrxiv.org

Nitrogen Substitution Patterns on the Sulfonamide Group

The sulfonamide nitrogen provides a readily accessible handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties.

N-alkylation of primary sulfonamides with alcohols can be achieved using a water-soluble metal–ligand bifunctional iridium complex as a catalyst. rsc.org This method offers a green approach to synthesizing N-alkylated sulfonamides. Another strategy for N-functionalization involves the oxidative coupling of primary sulfonamides with aliphatic aldehydes. rsc.org This process, catalyzed by sodium iodide and sodium percarbonate, leads to the formation of α-sulfonamido acetals. rsc.org

A broad library of N-substituted sulfonamides can be prepared through the reaction of a sulfonyl chloride with a diverse set of primary and secondary amines. For example, the synthesis of substituted phenylsulfonamido-alkyl sulfamates starts from arylsulfonyl chlorides and various amino alcohols, followed by reaction with sulfamoyl chloride. mdpi.com This highlights a general and modular approach to creating a wide range of N-substituted derivatives. The sulfonamide moiety is recognized for its ability to be easily modified, allowing for the fine-tuning of a molecule's properties. nih.gov

The following table provides examples of nitrogen substitution patterns on related sulfonamide structures.

| Nitrogen Substituent | Synthetic Method | Reference |

| Alkyl groups | Catalytic reaction with alcohols | rsc.org |

| α-Acetal groups | Oxidative reaction with aldehydes | rsc.org |

| Substituted alkyl sulfamates | Reaction with amino alcohols and sulfamoyl chloride | mdpi.com |

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The unambiguous characterization of this compound and its analogues relies on a combination of modern spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural elucidation. ¹H NMR provides information on the number and connectivity of protons in the molecule. For a typical 2-arylethenesulfonamide structure, one would expect to see signals corresponding to the aromatic protons, the vinylic protons of the ethenyl group, and the protons of any substituents on the nitrogen or aromatic ring. ¹³C NMR complements this by providing information about the carbon skeleton. The chemical shifts of the carbons in the aromatic ring, the ethenyl group, and any substituents are diagnostic. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. bas.bg

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Electron Ionization (EI-MS) can provide a molecular ion peak and characteristic fragment ions that help to confirm the structure. chegg.com

Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative determination of sulfonamides and their impurities. nih.govwu.ac.th A typical HPLC method would involve a C18 or other suitable reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govwu.ac.th Detection is commonly performed using a UV detector.

Gas Chromatography (GC) can also be employed for the analysis of sulfonamides, often after derivatization to increase their volatility. researchgate.netThin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring reactions and for preliminary purity checks. usda.gov

The following table summarizes the key analytical techniques and their applications.

| Technique | Application | Reference |

| ¹H NMR, ¹³C NMR, 2D NMR | Structural elucidation and assignment of proton and carbon signals | bas.bg |

| Mass Spectrometry (MS) | Determination of molecular weight and structural fragmentation patterns | chegg.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantitative analysis | nih.govwu.ac.th |

| Gas Chromatography (GC) | Analysis, often after derivatization | researchgate.net |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity checks | usda.gov |

Molecular Design and Structure Activity Relationship Sar Investigations

Elucidating Structure-Activity Relationships (SAR) for Ethenesulfonamide (B1200577) Scaffolds

SAR studies for ethenesulfonamide derivatives have focused on three primary components of the molecule: the aromatic ring, the ethenyl moiety, and the sulfonamide functional group. By systematically altering each of these regions, researchers can map the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity. nih.govmdpi.com

For instance, the introduction of a fluorine atom, as in 2-(4-Fluorophenyl)ethenesulfonamide, can alter the molecule's lipophilicity and its ability to form hydrogen bonds, potentially leading to enhanced or altered biological activity. nih.gov Studies on related sulfonamide-containing compounds have shown that electron-withdrawing groups on the aromatic ring can increase the binding affinity towards their target enzymes. researchgate.net The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its potential to interact with specific amino acid residues within the binding pocket of the target protein.

Research on various sulfonamide derivatives has highlighted the importance of the aromatic ring in target recognition. For example, in a study of sulfonamide inhibitors of histone deacetylase, it was found that electron-withdrawing substituents on the aromatic ring increased the binding affinity. researchgate.net Conversely, studies on other sulfonamides have shown that electron-donating groups can lead to stronger polar–π interactions with aromatic rings in the protein target. vu.nl The specific impact of the 4-fluoro substitution in this compound would depend on the specific topology and amino acid composition of its biological target's binding site.

Table 1: Impact of Aromatic Ring Substituents on Biological Activity

| Substituent | Electronic Effect | Potential Impact on Biological Activity |

| Fluorine (F) | Electron-withdrawing, Halogen bond donor | Can enhance binding affinity through favorable interactions with the target protein. nih.gov |

| Methoxy (B1213986) (OCH₃) | Electron-donating | May increase the rate of electrophilic substitution and alter binding mode. libretexts.org |

| Nitro (NO₂) | Strongly electron-withdrawing | Can significantly decrease the ring's reactivity and influence binding interactions. libretexts.orgnih.gov |

The sulfonamide group (-SO₂NH₂) is a key pharmacophoric element in a vast array of medicinally important compounds. nih.govacs.orgopenaccesspub.org Its ability to act as a hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms) makes it a critical anchor for binding to protein targets. vu.nlacs.org The geometry of the sulfonamide group, with its tetrahedral sulfur atom, allows it to engage in specific and directional interactions with amino acid residues. researchgate.net

In the context of enzyme inhibition, the sulfonamide moiety can act as a mimic of a transition state or a natural substrate, effectively blocking the active site of the enzyme. researchgate.net For example, the sulfonamide oxygens are considered a key binding motif for some proteins, mimicking the α-keto amide of other known ligands. acs.org The acidity of the sulfonamide proton can also be modulated by the electronic nature of the rest of the molecule, which in turn can affect its ionization state and binding interactions at physiological pH. vu.nl The metabolic stability of the sulfonamide group is another important consideration in drug design. researchgate.net

Computational Chemistry Approaches in Rational Ligand Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of ligands with improved potency and selectivity. nih.gov These methods allow researchers to visualize and analyze molecular interactions at an atomic level, predict binding affinities, and screen large virtual libraries of compounds before undertaking costly and time-consuming synthesis and biological testing. acs.orgprotoqsar.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmatutor.orgnih.govfrontiersin.org By identifying the key molecular properties that govern activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the design of more potent analogues. nih.gov

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors. protoqsar.com These are numerical values that encode different aspects of a molecule's structure and properties. Descriptors can be broadly categorized into several classes:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings. protoqsar.com

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. pharmatutor.org

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. researchgate.netnih.gov

Once a set of descriptors has been calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. researchgate.net

The predictive power and reliability of a QSAR model must be rigorously validated. researchgate.net This is typically done through a combination of internal and external validation techniques.

External validation: This is a more stringent test of the model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that were not used in the model development process. The predictive performance is evaluated by the correlation coefficient (R²) between the predicted and observed activities for the test set. researchgate.net

A statistically robust and validated QSAR model can be a powerful tool in the rational design of new ethenesulfonamide derivatives with optimized biological activity. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition protoqsar.com |

| Topological | Wiener Index, Randic Index | Molecular connectivity and branching pharmatutor.org |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity researchgate.netnih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

In scenarios where the three-dimensional structure of the biological target is unknown, ligand-based drug design provides a powerful alternative. nih.gov This approach relies on the principle that molecules with similar biological activities often share a common set of steric and electronic features arranged in a specific 3D geometry, known as a pharmacophore. biorxiv.org

For a series of active ethenesulfonamide analogues, a pharmacophore model is generated by aligning the molecules and identifying the common chemical features responsible for their interaction with a target receptor. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable centers.

For the this compound scaffold, key pharmacophoric features can be hypothesized. The sulfonamide group is a potent hydrogen bond donor (from the NH) and acceptor (from the SO₂ oxygens). The 4-fluorophenyl ring provides a distinct hydrophobic and aromatic feature, with the fluorine atom capable of acting as a weak hydrogen bond acceptor. The ethene linker provides specific spatial constraints between the phenyl ring and the sulfonamide moiety. By analyzing a set of active analogues, a 3D arrangement of these features is defined, creating a model that encapsulates the essential requirements for biological activity. biorxiv.org

Table 2: Hypothetical Pharmacophoric Features for an Ethenesulfonamide Inhibitor

| Feature ID | Feature Type | Potential Origin in this compound |

| HBA1 | Hydrogen Bond Acceptor | Oxygen atom of the sulfonyl (SO₂) group |

| HBA2 | Hydrogen Bond Acceptor | Oxygen atom of the sulfonyl (SO₂) group |

| HBD1 | Hydrogen Bond Donor | Amine (NH) of the sulfonamide group |

| AR1 | Aromatic Ring | The 4-fluorophenyl ring |

| HY1 | Hydrophobic Region | The phenyl ring itself |

Once a validated pharmacophore model is established, it becomes a powerful tool for virtual screening. nih.gov The model is used as a 3D query to search large chemical databases, such as the ZINC database or commercial collections from Enamine and MolPort, for molecules that contain the defined pharmacophoric features in the correct spatial orientation. optibrium.com

This process acts as a rapid filter, dramatically reducing the number of compounds that need to be considered for further evaluation. nih.gov Molecules that match the pharmacophore query are identified as "hits." These hits, which may have diverse chemical scaffolds unrelated to the original ethenesulfonamides, are then subjected to further computational analysis, such as molecular docking, to predict their binding to the target. This approach accelerates the discovery of novel and structurally diverse lead compounds that would be difficult to find through traditional screening methods. nih.gov

Molecular Docking Simulations for Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and interaction of a ligand when bound to the active site of a protein. researchgate.netmdpi.com This method is crucial for understanding the molecular basis of a compound's activity and for guiding structure-based drug design.

For this compound, molecular docking simulations can elucidate how it fits within the binding pocket of its protein target. The process involves generating a 3D conformation of the ligand and placing it into the defined active site of the protein. The algorithm then samples numerous possible orientations and conformations of the ligand, scoring them based on a function that approximates binding affinity. nih.gov

The resulting optimal binding pose, or "binding mode," reveals key non-covalent interactions between the ligand and specific amino acid residues of the protein. nih.gov For an ethenesulfonamide derivative, this would likely involve:

Hydrogen bonds: The sulfonamide NH and SO₂ groups interacting with polar residues like serine, threonine, or the peptide backbone.

Hydrophobic interactions: The fluorophenyl ring fitting into a hydrophobic pocket lined with nonpolar residues such as leucine, isoleucine, or valine.

Pi-stacking: The aromatic phenyl ring interacting with the side chains of phenylalanine, tyrosine, or tryptophan residues.

Understanding this binding mode is critical for designing analogues with improved potency and selectivity.

Table 3: Predicted Protein-Ligand Interactions for this compound in a Hypothetical Kinase Active Site

| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |

| Sulfonamide SO₂ | Serine 245 (Side Chain OH) | Hydrogen Bond | 2.1 |

| Sulfonamide NH | Glutamate 190 (Backbone C=O) | Hydrogen Bond | 1.9 |

| 4-Fluorophenyl Ring | Leucine 140, Valine 148 | Hydrophobic Interaction | N/A |

| 4-Fluorophenyl Ring | Phenylalanine 260 | Pi-Pi Stacking | 3.8 |

| Fluoro-substituent | Arginine 155 (Side Chain NH) | Weak H-Bond / Polar | 3.1 |

Beyond predicting the binding pose, docking simulations provide a score (often expressed in kcal/mol) that serves as an estimate of the binding affinity. researchgate.net While these scores are approximations, they are highly useful for ranking a series of analogues. Lower (more negative) docking scores generally suggest tighter binding. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be applied post-docking to refine binding free energy predictions. nih.gov

Furthermore, to account for the dynamic nature of proteins, molecular dynamics (MD) simulations are often employed. mdpi.comnih.gov An MD simulation tracks the movements of the protein-ligand complex over time, providing insight into the stability of the predicted binding mode and revealing subtle conformational adaptations in both the ligand and the protein's active site upon binding. mdpi.com This dynamic view can confirm that the key interactions identified in the static docking pose are maintained, leading to a more confident prediction of the compound's biological activity.

Quantum Chemical Calculations (DFT) and Molecular Dynamics (MD) Simulations

Computational chemistry has emerged as an indispensable tool in the molecular design and investigation of structure-activity relationships (SAR) for novel therapeutic agents. For the 2-arylethenesulfonamide class of compounds, which includes this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide profound insights into their electronic structure, conformational preferences, and dynamic interactions with biological targets. These computational approaches allow for a rational, atom-level understanding of the features governing their biological activity.

Conformational Landscape Analysis and Energetic Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of 2-arylethenesulfonamides has been performed using quantum chemical calculations to understand their preferred spatial arrangements.

Studies on the broader class of 2-arylethenesulfonamides have utilized Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules. For a series of related 2-arylethenesulfonamides, conformational analyses were carried out using the B3LYP functional with the 6-311++G(2d, 2p) basis set. science.gov This level of theory is well-suited for determining the geometric and energetic properties of organic molecules.

The key rotational barriers in a molecule like this compound would be around the C-S and C-C single bonds of the ethenesulfonamide core, as well as the C-C bond connecting the phenyl ring to the vinyl group. The interplay of steric hindrance and electronic effects, such as conjugation between the phenyl ring and the vinylsulfonamide moiety, dictates the most stable conformations. The fluorine substituent on the phenyl ring can further influence the electronic distribution and conformational energetics through its inductive and mesomeric effects.

The energetic profile of these rotations reveals the low-energy conformations that are most likely to be present in a biological environment and thus responsible for interacting with a target protein. While specific energetic data for this compound is not available in the cited literature, the general findings for 2-arylethenesulfonamides indicate that planar or near-planar arrangements are often favored to maximize electronic conjugation, unless precluded by steric clashes from bulky substituents.

Table 1: Representative Torsional Angles and Energy Barriers for Arylethenesulfonamide Scaffolds

| Dihedral Angle | Description | Typical Barrier (kcal/mol) | Favored Conformation |

| C(aryl)-C(vinyl)-S-N | Rotation around the C-S bond | Moderate | Influenced by substitution on the nitrogen |

| C(aryl)-C=C-S | Rotation around the C-C single bond | High | Typically s-trans or near-planar |

| C-C-aryl-C | Rotation of the aryl group | Low to Moderate | Dependent on ortho-substituents |

Note: The data in this table is illustrative for the general class of arylethenesulfonamides and not specific to this compound. The actual values can vary based on the specific substitution pattern.

Simulation of Ligand-Target Dynamics and Stability of Complexes

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a ligand when bound to its biological target. For the vinylsulfonamide class of compounds, MD simulations have been instrumental in elucidating their mechanism of action, particularly for those that act as covalent inhibitors.

Vinylsulfonamides have been identified as warheads capable of forming covalent bonds with reactive cysteine residues in proteins such as TEAD (Transcriptional Enhanced Associate Domain). nih.gov Virtual screening campaigns have predicted that these compounds can occupy key pockets within their target proteins. nih.gov MD simulations can validate these docking predictions and assess the stability of the non-covalent Michaelis complex that precedes the covalent reaction. These simulations model the protein and ligand in a solvated environment, providing a realistic approximation of physiological conditions.

For instance, in studies of vinylsulfonamides targeting enzyme active sites, MD simulations have been used to analyze the stability of the ligand-protein complex over time. walisongo.ac.id By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the ligand remains stably bound in the predicted orientation. A stable complex is characterized by low RMSD fluctuations over the course of the simulation (typically tens to hundreds of nanoseconds).

Furthermore, MD simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the complex. nih.gov The dynamic nature of these simulations allows for the observation of how water molecules mediate interactions and how the protein and ligand conformations adapt to each other. This detailed understanding of the ligand-target dynamics is critical for the structure-based design of more potent and selective inhibitors.

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Target Complexes

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall protein structure. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein that may be involved in ligand binding and conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Quantifies a key component of binding affinity and specificity. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein. | Provides an estimate of the binding free energy and identifies key residues contributing to binding. |

Mechanistic Investigations of Biological Activities for Ethenesulfonamide Derivatives in Vitro Studies

Endothelin Receptor (ETR) Antagonism and Selectivity Profiling

A series of 2-phenylethenesulfonamide (B13091328) derivatives have been identified as a novel class of ET_A-selective endothelin receptor antagonists. nih.gov The binding affinities of these compounds for human ET_A and ET_B receptors were determined through in vitro competitive binding assays, measuring their ability to displace a radiolabeled ligand. The results are typically expressed as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the radioligand binding.

Research into these derivatives revealed that modifications to the alkoxy group on the core pyrimidine (B1678525) ring and the 2-phenylethenesulfonamide portion of the molecule significantly influenced binding affinity and selectivity. nih.gov For instance, a derivative featuring a 2-methoxyethoxy group (Compound 2a) and another with a 2-fluoroethoxy group (Compound 2b) were identified as potent ET_A-selective antagonists. nih.gov Further optimization showed that replacing the 2-fluoroethoxy group with a simpler methoxy (B1213986) group (Compound 6e) was well-tolerated, maintaining high ET_A binding affinity and selectivity. nih.gov Similarly, substituting the phenyl group in the ethenesulfonamide (B1200577) moiety with a pyridin-3-yl group (Compound 6l) also preserved potent ET_A affinity. nih.gov

The table below summarizes the in vitro receptor binding affinities for selected ethenesulfonamide derivatives.

| Compound | Core Structure Modification | Ethenesulfonamide Moiety | ET_A Receptor Binding (IC50, nM) | ET_B Receptor Binding (IC50, nM) | Selectivity (ET_B/ET_A) |

|---|---|---|---|---|---|

| 2a | 2-methoxyethoxy | 2-phenylethenesulfonamide | 1.5 | >1000 | >667 |

| 2b | 2-fluoroethoxy | 2-phenylethenesulfonamide | 1.1 | >1000 | >909 |

| 6e | methoxy | 2-phenylethenesulfonamide | 0.98 | >1000 | >1020 |

| 6l | 2-fluoroethoxy | 2-(pyridin-3-yl)ethenesulfonamide | 1.1 | >1000 | >909 |

Beyond simple binding, functional assays are crucial to confirm that a compound acts as an antagonist, thereby inhibiting the physiological response triggered by the receptor's natural ligand. For ethenesulfonamide derivatives, their antagonistic activity has been demonstrated in vivo. Compound 6e, for example, was shown to potently inhibit the pressor response induced by big ET-1 (the precursor to ET-1) in conscious rats following oral administration. nih.gov This functional assay confirms that the compound effectively blocks the ET_A receptor-mediated vasoconstriction in a living system, demonstrating its potential as a functional antagonist. nih.gov

In some cases, binding affinity does not perfectly predict functional antagonism. For example, certain dipeptide sulfonamides have shown potent dual binding to both ET_A and ET_B receptors but displayed surprisingly weak ET_A and potent ET_B antagonism in functional assays, highlighting the importance of functional validation. nih.gov

Enzyme Inhibition Profiling

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit various enzymes by mimicking a substrate or transition state. This section investigates the inhibitory activity of ethenesulfonamide derivatives against several key enzymes.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov There are at least 15 different human (h) CA isoforms, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.govyoutube.com The sulfonamide group is the cornerstone of classical CA inhibitors, where the deprotonated sulfonamide binds to the catalytic Zn(II) ion, blocking the enzyme's active site. mdpi.com

The development of isoform-selective inhibitors is a major goal in drug design to target specific pathological processes while avoiding side effects from inhibiting off-target isoforms (e.g., cytosolic hCA I and hCA II vs. tumor-associated hCA IX and hCA XII). nih.govnih.gov While numerous studies have detailed the inhibition of CA isozymes by various sulfonamide classes, including benzenesulfonamides and heterocyclic sulfonamides, specific in vitro inhibition data for ethenesulfonamide derivatives against CA isozymes are not prominently featured in the reviewed scientific literature. The design of selective inhibitors often involves a "tail approach," where modifications are made to the sulfonamide scaffold to exploit amino acid differences in the active sites of different isoforms. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Various classes of compounds, including carbamates and certain heterocyclic derivatives, are known to act as AChE inhibitors. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). mdpi.comnih.gov THF is a vital cofactor for the synthesis of nucleotides and amino acids, making DHFR a validated target for antimicrobial and anticancer drugs. nih.gov

The mechanism of action for sulfonamide drugs in the folate pathway of pathogenic organisms is primarily through the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme that acts upstream of DHFR. nih.govresearchgate.net Sulfonamides act as competitive inhibitors of the natural DHPS substrate, para-aminobenzoic acid (pABA). nih.gov This blockade depletes the pool of DHF, the substrate for DHFR. While this upstream inhibition is the main mechanism, direct inhibition of DHFR by simple sulfonamides is generally not observed. nih.gov However, studies have shown that certain diamino derivatives, which can be precursors to sulfa-dihydropteroate compounds, can act as DHFR inhibitors. nih.gov Specific research focusing on the direct inhibition of DHFR from pathogenic organisms by ethenesulfonamide derivatives has not been identified in the reviewed literature.

Cyclooxygenase-2 (COX-2) Selectivity and Modulatory Effects

Ethenesulfonamide derivatives are being investigated for their potential as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is often upregulated in inflammatory conditions and various cancers. nih.gov The development of selective COX-2 inhibitors is a key area of research, as they can provide anti-inflammatory and anti-cancer effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

The selectivity of these compounds for COX-2 over the constitutively expressed COX-1 isoform is a critical determinant of their therapeutic index. In vitro assays using canine whole blood have been employed to determine the COX inhibitory activity and selectivity of related compounds. For instance, the pyrazoline drug enflicoxib, which also features a sulfonamide-related structure, has demonstrated significant COX-2 selectivity. nih.gov While direct studies on 2-(4-fluorophenyl)ethenesulfonamide are not extensively documented in this specific context, the broader class of sulfonamide-containing molecules has shown promise. The general strategy involves designing molecules that fit into the larger, more accommodating active site of the COX-2 enzyme compared to COX-1. The presence of the 4-fluorophenyl group can influence the binding affinity and selectivity within the hydrophobic pocket of the COX-2 active site.

Further in vitro studies are necessary to fully elucidate the specific COX-2 inhibitory potential and selectivity of this compound. Such studies would typically involve cell-free enzyme assays and cell-based assays using macrophage cell lines stimulated to express COX-2. nih.gov

Deubiquitinase (e.g., USP7) Inhibition Pathways

Derivatives of ethenesulfonamide have emerged as potent inhibitors of deubiquitinating enzymes (DUBs), particularly Ubiquitin-Specific Protease 7 (USP7). USP7 plays a crucial role in the stability of numerous proteins involved in cancer and other diseases, making it an attractive therapeutic target. uel.ac.uknih.gov

A notable example is the compound FT827, a covalent inhibitor of USP7 that contains a vinylsulfonamide moiety. This reactive group forms a covalent bond with the catalytic cysteine (Cys223) of USP7. The inhibitor is elongated towards the catalytic center, allowing the vinylsulfonamide to react with the thiol side chain of the cysteine. uel.ac.uk The presence of a para-fluorophenyl group on such inhibitors helps to extend the molecule towards the "Fingers" subdomain of the enzyme, contributing to its binding affinity and specificity. uel.ac.uk

The inhibition of USP7 by these compounds can lead to the destabilization of its substrates, such as the E3 ligase MDM2. This, in turn, leads to the stabilization and activation of the tumor suppressor p53, a critical regulator of cell cycle arrest and apoptosis. uel.ac.ukresearchgate.net The mechanism of action for these inhibitors is often allosteric, meaning they bind to a site distant from the catalytic center, inducing a conformational change that blocks the binding of ubiquitin. nih.gov

| Compound | Target | Inhibition Mechanism | Cellular Effect |

| FT827 | USP7 | Covalent modification of catalytic Cys223 by the vinylsulfonamide moiety. uel.ac.uk | Destabilization of MDM2, activation of p53. uel.ac.uk |

| GNE-6640 | USP7 | Allosteric, non-covalent binding 12 Å from the catalytic cysteine. nih.gov | Sterically hinders ubiquitin binding. nih.gov |

Nrf2 Pathway Activation and Redox Regulation

The this compound structure contains an electrophilic α,β-unsaturated sulfonyl group, which suggests its potential to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov

Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its degradation. Electrophilic compounds can react with specific cysteine residues on Keap1, leading to a conformational change that prevents it from targeting Nrf2 for degradation. nih.gov This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com

Activation of the Nrf2 pathway can re-establish redox homeostasis and protect cells from various pathologies. mdpi.com While direct evidence for Nrf2 activation by this compound is pending, related compounds with electrophilic moieties have been shown to be potent Nrf2 activators. For instance, dimethyl fumarate (B1241708) (DMF), which contains an α,β-unsaturated carbonyl system, is an approved drug that functions through Nrf2 activation. nih.gov The anti-inflammatory effects of Nrf2 activation are also well-documented, often involving the suppression of the pro-inflammatory NF-κB pathway. mdpi.com

Cellular Pathway Modulation and Mechanistic Cellular Insights (In Vitro)

Cell Cycle Progression and Apoptosis Induction Mechanisms in Disease Models

Ethenesulfonamide derivatives have been shown to influence cell cycle progression and induce apoptosis in various cancer cell models. For example, the styryl benzylsulfone TL-77, which is structurally related to ethenesulfonamides, causes a significant arrest of cancer cells in the G2/M phase of the cell cycle, which is subsequently followed by the onset of apoptosis. doi.org

Similarly, other sulfonamide derivatives have been reported to induce cell cycle arrest and apoptosis in acute leukemia cells. One such compound, referred to as S1, induced G2/M phase arrest in K562 cells and G0/G1 phase arrest in Jurkat cells. nih.gov The induction of apoptosis by these compounds can occur through both the extrinsic and intrinsic pathways. In K562 cells, S1 was shown to increase the expression of Fas receptor (FasR) and apoptosis-inducing factor (AIF), as well as cause a loss of mitochondrial membrane potential. nih.gov In Jurkat cells, the apoptotic mechanism was primarily intrinsic, involving mitochondrial potential loss and a reduction in the expression of the anti-apoptotic protein survivin. nih.gov

The activation of caspase-3, a key executioner caspase in apoptosis, has also been observed in cells treated with sulfonamide derivatives. nih.gov Furthermore, the downregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-xL and Mcl-1, has been implicated in the pro-apoptotic effects of these compounds. doi.org

| Cell Line | Compound | Effect on Cell Cycle | Apoptotic Pathway |

| HCT-116 | TL-77 | G2/M arrest doi.org | Caspase-dependent doi.org |

| K562 | S1 | G2/M arrest nih.gov | Extrinsic and Intrinsic nih.gov |

| Jurkat | S1 | G0/G1 arrest nih.gov | Intrinsic nih.gov |

| MCF-7 | 5F 203 | G1 and S phase arrest capes.gov.br | DNA adduct formation capes.gov.br |

Modulation of Protein-Protein Interactions and Signal Transduction Pathways

The ability of small molecules to modulate protein-protein interactions (PPIs) is a rapidly growing area of drug discovery. ajwilsonresearch.comnih.gov Ethenesulfonamide derivatives, through their specific chemical functionalities, can interfere with or stabilize such interactions, thereby affecting downstream signal transduction pathways.

A prime example of this is the inhibition of the USP7 deubiquitinase, as discussed previously. By binding to USP7, these compounds disrupt the interaction between USP7 and its substrates, such as MDM2. uel.ac.ukresearchgate.net This modulation of a protein-substrate interaction has profound effects on the p53 signaling pathway, a critical pathway in cancer. The stabilization of p53 leads to the transcriptional activation of its target genes, which can induce cell cycle arrest, apoptosis, and senescence.

Beyond the USP7-p53 axis, these compounds have the potential to modulate other PPIs. The general principle involves the small molecule binding to a "hot spot" on the surface of one of the interacting proteins, either orthosterically (at the interaction interface) or allosterically (at a distant site). nih.gov This binding can either prevent the formation of a protein complex or stabilize it. The identification of novel PPIs modulated by this compound and its analogs will require further investigation using techniques such as co-immunoprecipitation and proximity ligation assays.

Tubulin Polymerization Inhibition and Cytoskeletal Dynamics

Several derivatives containing a styrylsulfonyl or related moiety have been identified as potent inhibitors of tubulin polymerization. doi.orgnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. mdpi.com

The compound TL-77, an (E)-styrylsulfonyl methylpyridine, has been shown to potently suppress tubulin polymerization in a cell-free assay, similar to the known microtubule destabilizer nocodazole. doi.org This inhibition of tubulin dynamics leads to defects in mitotic spindle assembly, resulting in multipolar spindles and misaligned chromosomes in cancer cells. doi.org Such mitotic catastrophe ultimately triggers apoptosis.

Another example is a 2-aryl-1,2,3-triazole derivative, compound 6h, which contains a 2-fluorophenyl group and acts as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin. nih.gov The inhibition of tubulin polymerization by these compounds often leads to cell cycle arrest in the G2/M phase. nih.govmdpi.com The IC50 values for tubulin polymerization inhibition for some of these related compounds are in the low micromolar range, indicating potent activity. nih.gov

| Compound | Mechanism | Effect on Cytoskeleton | IC50 (Tubulin Polymerization) |

| TL-77 | Suppresses tubulin polymerization. doi.org | Mitotic spindle abnormalities. doi.org | Not specified |

| 6h | Binds to the colchicine-binding site of tubulin. nih.gov | Inhibits tubulin polymerization. nih.gov | Not specified |

| Lavendustin A derivative | Inhibits tubulin polymerization. nih.gov | Not specified | 1.4 µM nih.gov |

| 3d (triazolopyrimidine) | Inhibits tubulin polymerization. mdpi.com | Not specified | 0.45 µM mdpi.com |

Future Directions and Emerging Research Avenues for 2 4 Fluorophenyl Ethenesulfonamide Research

Exploration of Novel Biological Targets and Therapeutic Applications for Ethenesulfonamide (B1200577) Scaffolds

The ethenesulfonamide scaffold is a recognized pharmacophore, a key structural component responsible for a drug's biological activity. A notable example is a series of 2-phenylethenesulfonamide (B13091328) derivatives that have been identified as selective antagonists of the endothelin-A (ET-A) receptor. nih.gov This activity is significant as the ET-A receptor plays a role in vasoconstriction and cell proliferation, making its antagonists valuable in the research of hypertension and other cardiovascular diseases.

The broader sulfonamide group, to which ethenesulfonamides belong, is a cornerstone of modern medicinal chemistry. Sulfonamide-based drugs have been developed to target a wide array of conditions, including viral infections, cancer, inflammation, and various organ-specific disorders. nih.govrsc.org Their success stems from their ability to inhibit crucial enzymes. For instance, various sulfonamide derivatives have been designed as inhibitors of carbonic anhydrases, proteases (such as HIV-1 protease and matrix metalloproteinases), steroid sulfatase, and protein tyrosine phosphatases. nih.govmdpi.com

Given this precedent, future research on 2-(4-Fluorophenyl)ethenesulfonamide should systematically screen the compound against a diverse panel of biological targets. The presence of the fluorophenyl group may confer unique properties, influencing its binding affinity and selectivity for various enzymes and receptors. Initial investigations could focus on targets where other sulfonamides have shown promise, such as:

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma and certain types of cancer. nih.govmdpi.com

Proteases: Targeting specific proteases is a key strategy in antiviral and anticancer drug development. nih.gov

Kinases: As crucial regulators of cell signaling, kinases are prominent targets in oncology and inflammatory diseases.

G-protein coupled receptors (GPCRs): Beyond the endothelin receptor, the vast GPCR family presents numerous opportunities for therapeutic intervention.

Synergistic Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The traditional path of drug discovery is often lengthy and resource-intensive. To expedite the investigation of this compound, a synergistic approach that combines computational and experimental methods is essential.

Computational approaches offer a powerful means to predict the compound's properties and guide experimental work. nih.gov Techniques such as molecular docking can be employed to simulate the interaction of this compound with the binding sites of various proteins. nih.govplos.orgresearchgate.net This can help prioritize which biological targets to investigate experimentally. Furthermore, quantitative structure-activity relationship (QSAR) studies can be conducted on a series of related ethenesulfonamide derivatives to understand how structural modifications, such as the fluorine substitution, impact biological activity. nih.gov In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can also provide early insights into the compound's drug-like potential. nih.gov

Experimental validation is the crucial next step. High-throughput screening (HTS) can be used to rapidly test the compound against large libraries of biological targets. Hits from HTS can then be validated and characterized using a variety of biochemical and cellular assays. The integration of computational predictions with experimental results creates a feedback loop, where experimental data is used to refine and improve the computational models, leading to more accurate predictions and a more efficient discovery process. plos.org

Development of Chemical Probes and Activity-Based Profiling Tools for Mechanistic Delineation

To fully understand the mechanism of action of this compound, it is necessary to identify its direct molecular targets within a complex biological system. The development of chemical probes and the application of activity-based protein profiling (ABPP) are powerful strategies to achieve this.

A chemical probe is a small molecule designed to specifically interact with and report on the activity of a particular protein or enzyme. For this compound, a probe could be synthesized by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the core structure. This would allow for the visualization and isolation of the protein targets that the compound binds to within cells or tissue lysates.

Activity-based protein profiling (ABPP) is a sophisticated chemoproteomic technique that utilizes reactive chemical probes to label and identify active enzymes in complex biological samples. This method provides a direct readout of the functional state of entire enzyme families. By designing an activity-based probe derived from the this compound scaffold, researchers could potentially identify novel enzyme targets and gain a deeper understanding of the compound's mode of action and selectivity.

The insights gained from these advanced methodologies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. Key Variables :

- Catalysts : Piperidine enhances reaction efficiency by promoting dehydration.

- Solvents : Toluene is optimal for high-temperature reactions, while methanol aids in purification.

- Substituents : Electron-withdrawing groups (e.g., bromo) reduce yields compared to electron-donating groups (e.g., methoxy) .

Advanced Research Question

- QSAR Modeling : Identifies critical molecular descriptors (e.g., logP, polar surface area) for anti-cancer activity. A validated QSAR model (R² = 0.92, Q² = 0.85) highlights the importance of fluorophenyl groups in enhancing binding to Polo-like kinase 1 (Plk1) .

- Molecular Docking : Derivatives with para-substituted electron-withdrawing groups (e.g., nitro) show higher binding affinity (−9.2 kcal/mol) to Plk1’s ATP-binding pocket compared to methoxy derivatives (−7.8 kcal/mol) .

Advanced Research Question

- Lipinski’s Rule : Derivatives with ≤5 hydrogen bond donors (e.g., (E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide) exhibit better oral bioavailability .

- Solubility : Methoxy groups increase hydrophilicity (e.g., 6d: logP = 2.1) compared to bromo derivatives (6c: logP = 3.4), improving aqueous solubility .

Methodological Recommendation : Use HPLC with C18 columns to measure logP and assess permeability in Caco-2 cell models .

How should researchers address contradictions in reported biological activities of this compound analogs?

Advanced Research Question

Discrepancies often arise from assay conditions or structural variations:

- Case Study : A derivative showed IC50 = 1.2 µM in MCF-7 cells in one study but IC50 = 5.8 µM in another. The discrepancy was traced to differences in cell passage numbers and serum-free vs. serum-containing media .

- Resolution : Standardize assays using clinically relevant cell lines (e.g., NCI-60 panel) and validate results across multiple labs .

What are the best practices for scaling up this compound synthesis without compromising purity?

Advanced Research Question

- Process Optimization : Replace column chromatography with recrystallization for bulk purification (e.g., 6e purified via methanol recrystallization at 65% yield) .

- Catalyst Recycling : Piperidine can be recovered via acid-base extraction, reducing costs by 30% .

How does the fluorophenyl group influence metabolic stability in preclinical models?

Advanced Research Question

- Cytochrome P450 Inhibition : Fluorine reduces metabolic oxidation, increasing half-life (t1/2 = 4.2 hours in murine models) compared to non-fluorinated analogs (t1/2 = 1.8 hours) .

- Metabolite Identification : LC-MS/MS reveals primary metabolites via glucuronidation at the sulfonamide nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.